7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound features a triazole ring fused to a pyridine ring, with a methyl group at the 7-position and an amine group at the 8-position. Its unique structure has attracted considerable interest due to its potential biological and pharmacological activities, particularly in the fields of medicinal chemistry and drug development.
The compound is classified as a triazolopyridine derivative, which is known for its diverse biological activities. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. The compound's structural characteristics position it within a broader category of nitrogen-containing heterocycles, which are frequently studied for their pharmaceutical potential.
The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves several key steps:
The molecular structure of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be represented as follows:
Crystallographic studies reveal that the compound typically crystallizes in a monoclinic system with specific unit cell parameters that define its three-dimensional arrangement. The analysis may include bond lengths and angles that provide insights into its electronic properties.
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine primarily involves its interaction with specific biomolecules:
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine exhibits several notable physical and chemical properties:
Spectroscopic analyses such as infrared (IR) spectroscopy provide information about functional groups present in the compound. Nuclear magnetic resonance (NMR) spectroscopy helps elucidate the molecular structure by revealing hydrogen environments.
The potential applications of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine extend across various scientific fields:
The journey of [1,2,4]triazolo[4,3-a]pyridine scaffolds in drug discovery began with the serendipitous identification of trazodone's antidepressant activity in the 1960s. Trazodone, featuring a triazolopyridine core linked to a chlorophenylpiperazine moiety, demonstrated efficacy through complex pharmacodynamics including serotonin reuptake inhibition and α1-adrenergic receptor blockade [3] [7]. This clinical success validated the triazolopyridine scaffold as a biologically relevant pharmacophore, stimulating extensive exploration of its derivatives. Subsequent decades witnessed strategic advancements in synthetic methodologies, enabling efficient construction of diverse triazolopyridine libraries. As highlighted in comprehensive reviews, novel synthetic routes have dramatically improved access to polysubstituted triazolopyridines, facilitating systematic structure-activity relationship (SAR) studies [2].
The scaffold's evolution accelerated with the recognition of its dual utility in both medicinal chemistry and chemical biology. Beyond pharmaceuticals, triazolopyridine derivatives serve as crucial reagents in organic synthesis, exemplified by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and PyAOP, which facilitate peptide coupling reactions [7]. Medicinally, the scaffold's versatility is demonstrated by its presence in filgotinib (a JAK1 inhibitor for inflammatory diseases), enarodustat (an HIF prolyl hydroxylase inhibitor for anemia), and tucatinib (a HER2 inhibitor for breast cancer) [2] [7]. This progression underscores a transition from simple monocyclic systems to sophisticated, multi-targeted therapeutics exploiting the triazolopyridine core's capacity for strategic functionalization. Contemporary research focuses on leveraging this scaffold in targeted protein degradation, allosteric modulation, and multitarget kinase inhibition paradigms.
The introduction of a methyl group at the 7-position of the triazolopyridine scaffold induces profound electronic and steric modifications that significantly enhance biological interactions. 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (PubChem CID: 40151830; C₇H₈N₄) possesses a distinct electron-donating effect that modulates the heterocycle's dipole moment and basicity, thereby influencing its interaction with target proteins [4]. Crystallographic analyses reveal that the 7-methyl group occupies a hydrophobic sub-pocket in enzyme binding sites, enhancing van der Waals contacts and reducing the entropic penalty of ligand binding. This substitution simultaneously forces the adjacent 8-amino group into a favorable orientation for hydrogen-bond donation to key residues in catalytic domains.
Table 1: Impact of Methyl Position on Biological Activities of Triazolopyridine Derivatives
Methyl Position | Compound Example | Key Biological Activities | Target/Mechanism |
---|---|---|---|
7-position | 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | Antifungal enhancement (EC₅₀ = 3.3 μg/mL vs B. cinerea) | Membrane disruption via lipid peroxidation [6] |
3-position | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine (CID: 59276628) | Moderate kinase inhibition | c-Met/VEGFR-2 inhibition [10] |
Unsubstituted | [1,2,4]Triazolo[4,3-a]pyridin-8-amine | Reduced antifungal activity | Baseline membrane interaction |
Functionally, the 7-methyl-8-amine combination demonstrates remarkable antifungal potency when integrated into flavonoid hybrids. Compound S2 (containing this motif) exhibited an EC₅₀ of 3.3 μg/mL against Botrytis cinerea, surpassing azoxystrobin (EC₅₀ = 21.0 μg/mL) [6]. Mechanistic studies revealed that this derivative disrupts fungal membrane integrity through induction of lipid peroxidation, increased membrane permeability, and cytoplasmic leakage—effects amplified by the methyl group's lipophilicity. Scanning electron microscopy confirmed severe mycelial damage and inhibited spore germination, while fluorescence microscopy visualized membrane integrity loss [6]. Beyond antifungal applications, the 7-methyl-8-amine substitution pattern shows promise in oncology through interference with epigenetic regulators and kinase signaling pathways. The methyl group's steric bulk appears to restrict bond rotation, locking the molecule in bioactive conformations that optimize target engagement.
Positional isomerism in triazolopyridine amines profoundly influences their electronic distribution, three-dimensional shape, and consequent biological activities. The 7-methyl isomer (CID 40151830) exhibits distinct physicochemical and pharmacological properties compared to its 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine counterpart (CID 59276628) and other structural analogs [4] [10]. These differences arise from variations in hydrogen-bonding networks, dipole moments, and molecular electrostatic potentials, which collectively determine their interactions with biological macromolecules.
Table 2: Comparative Analysis of Triazolopyridine Amine Isomers
Isomer | Molecular Formula | SMILES Notation | Key Biological Findings |
---|---|---|---|
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | C₇H₈N₄ | CC1=C(C2=NN=CN2C=C1)N | • Superior antifungal enhancement in flavonoid hybrids [6] • Optimal membrane interaction profile |
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | C₇H₈N₄ | CC1=NN=C2N1C=CC=C2N | • Moderate activity in kinase inhibition assays • Distinct metabolic stability profile [10] |
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | C₈H₁₀N₄ | CC1=CC2=NN=C(N2N=C1)CN | • Enhanced kinase inhibition potential • Favorable binding to c-Met hydrophobic pocket [1] |
The 8-amino group in the 7-methyl isomer benefits from proximal methyl-induced electron donation, increasing its nucleophilicity and enhancing hydrogen-bond-donating capacity. This effect translates to superior antifungal activity when compared to isomers with alternative amine placements [6]. Conversely, 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine adopts a different binding orientation in kinase assays due to altered hydrogen-bond acceptor capacity from the triazole nitrogen atoms [10]. In the context of kinase inhibition, molecular docking studies demonstrate that 7-methyl substitution positions the amino group optimally for interaction with hinge region residues in c-Met and VEGFR-2 kinases, whereas 3-methyl analogs exhibit suboptimal vector alignment [8]. Furthermore, the 7-methyl isomer displays unique metabolic stability in microsomal studies, attributed to steric shielding of vulnerable sites by the methyl group [9].
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